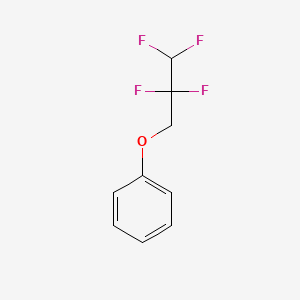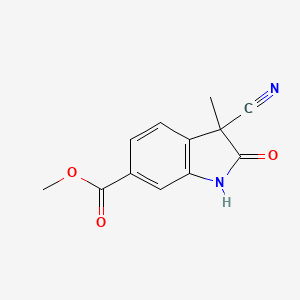![molecular formula C25H50O4Zr B12089783 Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of a zirconium center coordinated with multiple ligands, including 2,2-bis[(2-propen-1-yloxy)methyl]-1-butanolato and neodecanoato groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- typically involves the reaction of zirconium tetrachloride with the appropriate alcohol and carboxylic acid ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .
Wissenschaftliche Forschungsanwendungen
Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the ligands involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconium tetrachloride
- Zirconium acetylacetonate
- Zirconium n-butoxide
Comparison
Compared to these similar compounds, Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)- offers unique properties due to its specific ligand environment. This results in enhanced stability, reactivity, and versatility in various applications .
Eigenschaften
Molekularformel |
C25H50O4Zr |
|---|---|
Molekulargewicht |
505.9 g/mol |
IUPAC-Name |
2,2-dimethylbutane;prop-2-en-1-ol;tridecanoate;zirconium(2+) |
InChI |
InChI=1S/C13H26O2.C6H13.2C3H6O.Zr/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;1-5-6(2,3)4;2*1-2-3-4;/h2-12H2,1H3,(H,14,15);1,5H2,2-4H3;2*2,4H,1,3H2;/q;-1;;;+2/p-1 |
InChI-Schlüssel |
DOPLJRKZMGTZMU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)[O-].CC(C)(C)C[CH2-].C=CCO.C=CCO.[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)
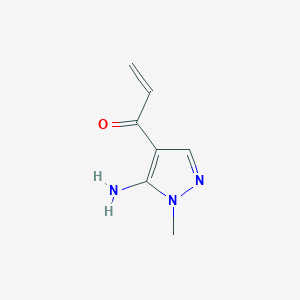
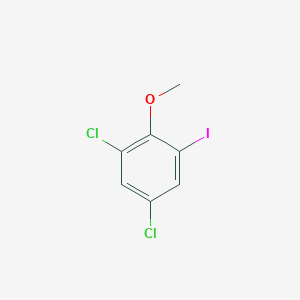
![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)
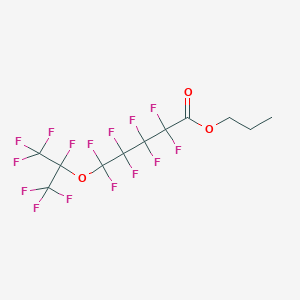
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)


